molecular formula C15H14F9NO B10952545 2,2,3,3,4,4,5,5,5-nonafluoro-N-(4-phenylbutyl)pentanamide

2,2,3,3,4,4,5,5,5-nonafluoro-N-(4-phenylbutyl)pentanamide

Cat. No.: B10952545
M. Wt: 395.26 g/mol
InChI Key: WWNUTVCRCGGNRX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,5-Nonafluoro-N-(4-phenylbutyl)pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoro-N-(4-phenylbutyl)pentanamide typically involves the reaction of a fluorinated pentanoic acid derivative with a phenylbutylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include fluorinated carboxylic acids, amines, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes steps such as:

    Preparation of Fluorinated Precursors: Synthesis of fluorinated carboxylic acids.

    Amidation Reaction: Coupling of the fluorinated acid with phenylbutylamine using coupling agents.

    Purification: Techniques such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,5-Nonafluoro-N-(4-phenylbutyl)pentanamide undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: It can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted amides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2,2,3,3,4,4,5,5,5-Nonafluoro-N-(4-phenylbutyl)pentanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoro-N-(4-phenylbutyl)pentanamide involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,5-Nonafluoro-N-(4-phenylbutyl)pentanamide stands out due to its unique combination of fluorine atoms and a phenylbutyl group. This structure imparts exceptional thermal stability, chemical resistance, and potential biological activity, making it a versatile compound in various fields.

Properties

Molecular Formula

C15H14F9NO

Molecular Weight

395.26 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoro-N-(4-phenylbutyl)pentanamide

InChI

InChI=1S/C15H14F9NO/c16-12(17,13(18,19)14(20,21)15(22,23)24)11(26)25-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,25,26)

InChI Key

WWNUTVCRCGGNRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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